![molecular formula C19H20ClN3OS B3013133 3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea CAS No. 2097934-90-0](/img/structure/B3013133.png)
3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea
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Description
3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is also known as BCI-121 or NSC-716970 and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
Antibacterial Activity
3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea: and its analogs have been synthesized and evaluated for antibacterial properties . Notably, compounds C3, C5, C9, C13-15, and C17 exhibited promising activity against Staphylococcus aureus strains. Among these, C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, showed maximum activity against S. aureus NCIM 5022.
Antifungal Potential
Benzothiazole derivatives have been explored for their antifungal activity . While specific data on this compound’s antifungal effects are not available, it’s worth investigating its potential in inhibiting fungal growth.
Anticancer Research
Benzothiazole-based compounds have shown promise as anticancer agents . Although direct studies on this urea derivative are scarce, its unique structure warrants further investigation in cancer cell lines.
Anti-inflammatory Properties
Benzothiazoles have been associated with anti-inflammatory effects . Considering the presence of both benzothiazole and urea moieties, this compound might exhibit anti-inflammatory activity.
Plant Hormone Analog
Indole derivatives, including benzothiazoles, play a role in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation . Although not directly related, the benzothiophene ring in this compound shares similarities with indole derivatives, suggesting potential interactions with plant systems.
properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-23(2)17(14-12-25-18-10-6-3-7-13(14)18)11-21-19(24)22-16-9-5-4-8-15(16)20/h3-10,12,17H,11H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKQFVVOMPXWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea |
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